molecular formula C22H30F3N3O B12230535 1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B12230535
M. Wt: 409.5 g/mol
InChI Key: RHBAVMMMDLYHPD-UHFFFAOYSA-N
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Description

1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and piperazine rings can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-{4-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H30F3N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-methyl-4-[4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxybut-2-ynyl]piperazine

InChI

InChI=1S/C22H30F3N3O/c1-26-13-15-27(16-14-26)10-4-5-17-29-20-8-11-28(12-9-20)18-19-6-2-3-7-21(19)22(23,24)25/h2-3,6-7,20H,8-18H2,1H3

InChI Key

RHBAVMMMDLYHPD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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